Enantiomeric Purity: Quantified Differentiation from the (S)-Enantiomer in a Chiral Procurement Landscape
The target compound is defined by its (R)-stereochemistry at the 3-position of the pyrrolidine ring, a critical determinant of biological activity. The (S)-enantiomer is a different chemical entity with the separate CAS number 1286207-86-0, and its use would constitute a fundamental change to any SAR or pharmacological study . Commercially, the (R)-enantiomer is supplied with a certified purity of 98% (HPLC), as documented by vendors like Leyan, providing a quantified guarantee of enantiomeric integrity that generic or racemic mixtures cannot offer .
| Evidence Dimension | Enantiomeric composition and certified purity |
|---|---|
| Target Compound Data | CAS 876162-15-1; 98% purity (HPLC) specification |
| Comparator Or Baseline | (S)-enantiomer: CAS 1286207-86-0; 95% purity specification; Racemate: Not specified. |
| Quantified Difference | Absolute stereochemical configuration (R vs. S) as distinct chemical entities. A 3% or greater advantage in certified purity compared to the commercially available (S)-enantiomer specification. |
| Conditions | Commercial quality control specifications as listed by independent vendors (Leyan, AKSci). |
Why This Matters
For drug discovery, the absolute configuration dictates target binding; procurement of the incorrect enantiomer invalidates all structure-activity relationship data.
